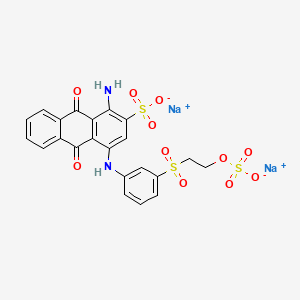

Reactive Blue 19

描述

Reactive Blue 19 is a synthetic dye belonging to the anthraquinone class. It is widely used in the textile industry for dyeing cotton and other cellulosic fibers due to its excellent dyeing properties, including high color fastness and vibrant hue. This compound is known for its stability and resistance to fading, making it a popular choice for industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Reactive Blue 19 is synthesized through a series of chemical reactions starting from anthraquinone. The process involves sulfonation, nitration, and reduction steps to introduce the necessary functional groups. The final product is obtained by reacting the intermediate compounds with appropriate substituents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The process typically includes steps such as:

Sulfonation: Introduction of sulfonic acid groups to the anthraquinone structure.

Nitration: Addition of nitro groups to enhance the dye’s reactivity.

Reduction: Conversion of nitro groups to amino groups.

Coupling: Reaction with other compounds to form the final dye structure.

化学反应分析

Types of Reactions: Reactive Blue 19 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break down the dye into simpler compounds.

Substitution: The dye can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or ozone.

Reduction: Common reducing agents include sodium dithionite and zinc dust.

Substitution: Reagents like sodium hydroxide or sulfuric acid are used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines and other simpler organic compounds .

科学研究应用

Advanced Oxidation Processes (AOPs)

UV-LED/Chlorine Treatment

Recent studies have demonstrated the efficacy of ultraviolet light-emitting diodes (UV-LEDs) combined with chlorine for the removal of Reactive Blue 19 from aqueous solutions. In one study, over 99% of the dye was removed within 30 minutes under optimized conditions (pH = 5, chlorine concentration = 300 μM, and dye concentration = 20 mg/L) using this method. The apparent kinetic rate constant for this process was calculated to be . This method outperformed traditional chlorination, which achieved only a 64.7% removal efficiency.

Ozonation

Ozonation has also been investigated for degrading this compound. The initial toxicity of ozonated solutions increased before decreasing with prolonged ozonation time, indicating a complex interaction during the degradation process . This suggests that while ozone can effectively break down the dye, caution is needed to monitor toxicity levels during treatment.

Biodegradation Techniques

Microbial Degradation

The use of mixed bacterial flora has shown promising results in the biodegradation of this compound. A study highlighted the potential of a newly screened mixed bacterial culture (DDMY2) to decolorize the dye significantly when combined with tea residue as a biomass enhancer. The decolorization process was influenced by various parameters such as pH, temperature, and initial dye concentration. The study utilized spectrophotometric and chromatographic methods to analyze degradation products .

Fungal Decolorization

Fungi such as Ganoderma sp. have also been explored for their ability to decolorize this compound. Research utilizing Response Surface Methodology (RSM) identified optimal conditions for decolorization: a temperature of 27°C, glycerol concentration of approximately 19.14 g/L, and pH of 6.3, achieving up to 95% color removal . This approach highlights the potential of biotechnological applications in treating textile effluents.

Adsorption Techniques

Nanoadsorbents

Recent advancements in nanotechnology have led to the development of iron-based magnetic aluminum oxide nanocomposites for the adsorption of this compound from aqueous solutions. Studies indicated that these nanoadsorbents demonstrated high surface area and porosity, optimizing dye removal through adsorption processes. The Langmuir isotherm model was found to best describe the adsorption mechanism, with efficiencies maintained above 96% even after multiple cycles .

Summary Table: Comparative Analysis of Degradation Methods

| Method | Efficiency (%) | Time Required | Key Findings |

|---|---|---|---|

| UV-LED/Chlorine | >99 | 30 minutes | High efficiency under optimized conditions |

| Ozonation | Variable | Varies | Initial toxicity increases; detoxification observed over time |

| Microbial Degradation | Significant | Varies | Enhanced by biomass (e.g., tea residue) |

| Fungal Decolorization | Up to 95 | Varies | Optimized conditions identified via RSM |

| Nanoadsorbents | >96 | Multiple cycles | High reusability and effectiveness |

作用机制

The mechanism of action of Reactive Blue 19 involves its ability to form covalent bonds with the hydroxyl groups present in cellulose fibers. This covalent bonding ensures that the dye is firmly attached to the fiber, providing excellent wash and light fastness. The dye’s molecular structure allows it to interact with various molecular targets, leading to its widespread use in different applications .

相似化合物的比较

- Reactive Blue 21

- Reactive Blue 25

- Reactive Blue 49

Comparison: Reactive Blue 19 is unique due to its specific anthraquinone structure, which provides superior dyeing properties compared to other similar compounds. It offers better color fastness and stability, making it a preferred choice in the textile industry. While other reactive blue dyes may have similar applications, this compound stands out for its efficiency and effectiveness in dyeing processes .

属性

CAS 编号 |

2580-78-1 |

|---|---|

分子式 |

C22H18N2NaO11S3 |

分子量 |

605.6 g/mol |

IUPAC 名称 |

disodium;1-amino-9,10-dioxo-4-[3-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate |

InChI |

InChI=1S/C22H18N2O11S3.Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-7-2-1-6-14(15)21(18)25)24-12-4-3-5-13(10-12)36(27,28)9-8-35-38(32,33)34;/h1-7,10-11,24H,8-9,23H2,(H,29,30,31)(H,32,33,34); |

InChI 键 |

GRENEBQOOSLMQM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N.[Na] |

熔点 |

Decomposes at approximately 581° F (NTP, 1992) |

Key on ui other cas no. |

2580-78-1 |

物理描述 |

Reactive blue 19 is a fine blue-black powder. (NTP, 1992) DryPowde |

Pictograms |

Irritant |

溶解度 |

10 to 50 mg/mL at 70° F (NTP, 1992) |

同义词 |

eactive blue 19 Remalzol brilliant blue R salt Remazol Brilliant Blue R |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。